molecular formula C24H20N2O3S B11584559 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11584559
M. Wt: 416.5 g/mol
InChI Key: KICGQNWWHLMLBP-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromo-1-(4-methylphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then subjected to further reactions with various reagents to construct the chromeno[2,3-c]pyrrole core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O3S/c1-12-5-8-16(9-6-12)20-19-21(27)17-11-13(2)7-10-18(17)29-22(19)23(28)26(20)24-25-14(3)15(4)30-24/h5-11,20H,1-4H3

InChI Key

KICGQNWWHLMLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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